
P-BenzoquinoneForSynthesis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Benzoquinone, also known as 1,4-Benzoquinone or p-Quinone, is a fine chemical product widely used in organic synthesis industries . It is used as a polymerization inhibitor, dye intermediate, photographic developer, and rubber antioxidant . The empirical formula is C6H4O2 and the molecular weight is 108.09 .
Synthesis Analysis
P-Benzoquinone can be synthesized by the catalytic oxidation of benzene with hydrogen peroxide (H2O2) over a copper-modified titanium silicalite-1 (Cu/TS-1) catalyst . This method is considered environmentally friendly and has a certain superiority due to its green synthesis and mild reaction conditions .Molecular Structure Analysis
P-Benzoquinone is characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls and has sufficient conjugation to show color .Chemical Reactions Analysis
The reaction of benzoquinone with amines processes by Michael addition reaction resulting firstly in 2,5–disubstituted hydroquinone and then after in situ simultaneously oxidation by excess of 1,4-benzoquinone, 2,5–disubstituted-1,4-benzoquinone compounds are formed .Physical And Chemical Properties Analysis
P-Benzoquinone has a density of 1.32 g/cm3 at 20 °C, a flash point of 77 °C, an ignition temperature of 560 °C, a melting point of 112.5 - 113.5 °C, a pH value of 4 (1 g/l, H₂O, 20 °C), and a vapor pressure of 0.12 hPa at 20 °C . It is soluble in water at a concentration of 10 g/l .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The current methods for synthesizing P-Benzoquinone have drawbacks with respect to environmental protection, production scale, or industrial value . Therefore, it is imperative that a simple and environmentally friendly alternative be developed . The approach that involves preparing P-Benzoquinone by the catalytic oxidation of benzene with hydrogen peroxide (H2O2) over copper-modified titanium silicalite-1 (Cu/TS-1) has a certain superiority due to its green synthesis and mild reaction conditions . This method has considerable potential for further industrialization .
Eigenschaften
CAS-Nummer |
119-61-6 |
|---|---|
Produktname |
P-BenzoquinoneForSynthesis |
Molekularformel |
C77H120O42 |
Molekulargewicht |
1717.765 |
IUPAC-Name |
(2R)-2-acetyloxy-3-[(17R)-17-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyicosoxy]propanoic acid |
InChI |
InChI=1S/C77H120O42/c1-14-29-50(30-27-25-23-21-19-17-15-16-18-20-22-24-26-28-31-97-33-56(72(95)96)102-42(6)83)110-74-65(118-76-69(108-48(12)89)66(105-45(9)86)62(103-43(7)84)53(113-76)35-99-39(3)80)60(94)61(51(32-78)111-74)116-75-70(109-49(13)90)68(107-47(11)88)64(55(115-75)37-101-41(5)82)117-77-71(119-73-59(93)58(92)57(91)52(112-73)34-98-38(2)79)67(106-46(10)87)63(104-44(8)85)54(114-77)36-100-40(4)81/h50-71,73-78,91-94H,14-37H2,1-13H3,(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60+,61-,62-,63-,64-,65-,66+,67+,68+,69-,70-,71-,73+,74-,75+,76+,77+/m1/s1 |
InChI-Schlüssel |
DXDVXLLFEFFVGF-XVHRNKFMSA-N |
SMILES |
CCCC(CCCCCCCCCCCCCCCCOCC(C(=O)O)OC(=O)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)O)O)O)OC(=O)C)OC(=O)C)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
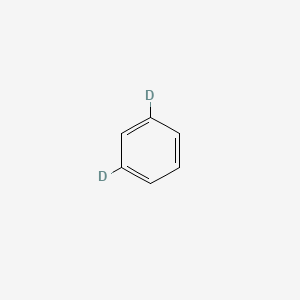
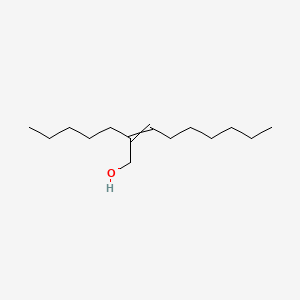
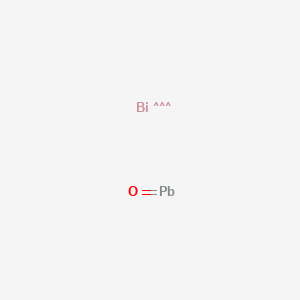
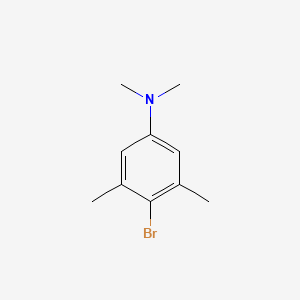
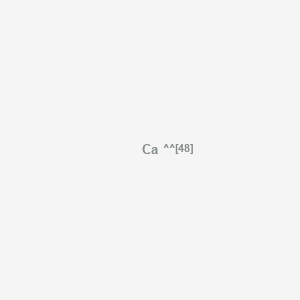

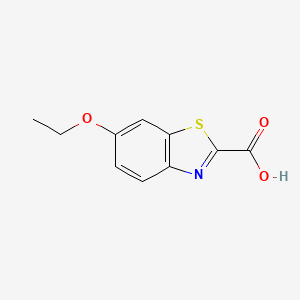
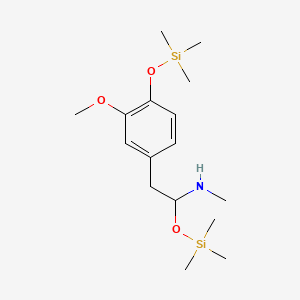
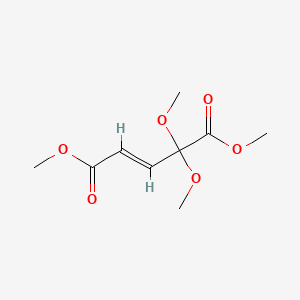
![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)
